molecular formula C8H11NO4 B2748659 ethyl (3S)-1-methyl-2,4-dioxopyrrolidine-3-carboxylate CAS No. 1934774-97-6

ethyl (3S)-1-methyl-2,4-dioxopyrrolidine-3-carboxylate

Cat. No.: B2748659
CAS No.: 1934774-97-6
M. Wt: 185.179
InChI Key: TXXLDAVOLUBWFN-UHFFFAOYSA-N
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Description

Ethyl (3S)-1-methyl-2,4-dioxopyrrolidine-3-carboxylate is a chiral pyrrolidine-2,5-dione derivative intended for research and development purposes only. Compounds based on the succinimide (pyrrolidine-2,5-dione) scaffold are of significant interest in medicinal chemistry, particularly in central nervous system (CNS) drug discovery . This core structure is a defining feature of several well-established antiepileptic drugs, such as ethosuximide, and is also present in the newest generations of medications like levetiracetam and brivaracetam . The specific stereochemistry of the (3S) enantiomer may influence its biological activity and interaction with molecular targets, making it a valuable building block for investigating structure-activity relationships (SAR). Researchers can utilize this compound as a key synthetic intermediate for the development of potential pharmacologically active molecules. Its structure, featuring the imide ring and an ester functional group, provides handles for further chemical modification, allowing for the creation of diverse amide or other derivatives to probe biological activity . Beyond core anticonvulsant research, various pyrrolidine-2,5-dione derivatives have also been explored for their potential antinociceptive (pain-blocking) and local anesthetic activities in preclinical models . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-methyl-2,4-dioxopyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c1-3-13-8(12)6-5(10)4-9(2)7(6)11/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXLDAVOLUBWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)CN(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3S)-1-methyl-2,4-dioxopyrrolidine-3-carboxylate typically involves the reaction of ethyl acetoacetate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S)-1-methyl-2,4-dioxopyrrolidine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In organic synthesis, ethyl (3S)-1-methyl-2,4-dioxopyrrolidine-3-carboxylate serves as an important intermediate. It is utilized in:

  • Building Block for Complex Molecules : The compound is integral in synthesizing more complex organic compounds due to its reactive functional groups.
  • Reagent in Chemical Reactions : It participates in various reactions such as hydrolysis, reduction, and nucleophilic substitution .

Biology

The compound has been studied for its biological activities:

  • Enzyme Inhibition Studies : Research indicates its potential to inhibit specific enzymes, which can be crucial in developing therapeutic agents.
  • Protein Interaction Studies : Its interactions with biomolecules are being explored for understanding metabolic pathways and disease mechanisms .

Medicine

This compound shows promise in medicinal chemistry:

  • Therapeutic Development : Investigated for its potential as a therapeutic agent in treating diseases such as cancer and inflammatory disorders due to its ability to modulate enzyme activity .
  • Drug Development : As a building block for pharmaceuticals, it is being explored for creating new drugs targeting various biological pathways .

Industrial Applications

In the industrial sector, this compound is utilized in:

  • Production of Fine Chemicals : Used in synthesizing fragrances and flavors due to its unique chemical properties.
  • Pharmaceutical Manufacturing : Acts as an intermediate in the production of active pharmaceutical ingredients .

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of this compound against specific kinases involved in cancer pathways. The results indicated significant inhibition rates that suggest potential therapeutic applications in oncology .

Case Study 2: Synthesis of Novel Derivatives

Research focused on synthesizing derivatives of this compound for antimicrobial activity. The derivatives were tested against various bacterial strains, showing promising results that could lead to new antimicrobial agents .

Mechanism of Action

The mechanism by which ethyl (3S)-1-methyl-2,4-dioxopyrrolidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

a) (3S,5S)-Benzyl 5-(tert-butoxymethyl)-3-methyl-2,4-dioxo-1-phenylpyrrolidine-3-carboxylate
  • Key Differences :
    • Substituents : Benzyl and tert-butoxymethyl groups at the 1- and 5-positions, respectively.
    • Stereochemistry : Additional stereocenter at 5S.
    • Synthesis : Prepared via Dieckmann cyclization of a precursor in ether with TBAF/MeI, yielding 72% purity after chromatography .
    • Properties : Increased steric bulk reduces solubility in polar solvents compared to the target compound.
b) Ethyl 1-Benzyl-2,4-dioxopyrrolidine-3-carboxylate
  • Key Differences: Substituents: Benzyl group at the 1-position instead of methyl. Synthesis: Alkylation of the parent compound with methyl iodide under basic conditions .
c) Ethyl 4,4-Dimethyl-2-oxopyrrolidine-3-carboxylate
  • Key Differences: Core: Mono-oxo (2-oxo) group and dimethyl substituents at the 4-position. Properties: Reduced hydrogen-bonding capacity compared to the 2,4-dioxo structure, leading to lower melting points (mp: 98–100°C vs. >150°C for the target compound) .

Electronic and Steric Effects

Compound Substituents Electronic Effects Steric Effects
Target Compound 1-Me, 2,4-dioxo, 3S-ethyl ester Strong electron-withdrawing (dioxo groups) Moderate (methyl at 1-position)
Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate 2-Me, 3-oxo Weaker electron withdrawal Higher (methyl at 2-position)
tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate Bicyclic, tert-butyl ester Rigid bicyclic core Severe steric hindrance
  • Impact: The 2,4-dioxo groups in the target compound enhance electrophilicity at the 3-position, favoring nucleophilic attacks in synthetic modifications. In contrast, mono-oxo derivatives exhibit reduced reactivity .

Biological Activity

Ethyl (3S)-1-methyl-2,4-dioxopyrrolidine-3-carboxylate, a compound characterized by its unique pyrrolidine structure, has garnered attention in the fields of medicinal chemistry and biological research. This article explores its biological activity, including enzyme inhibition, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with two carbonyl groups (dioxo) and an ethyl ester functional group. Its molecular formula is C8H13N1O4C_8H_{13}N_1O_4, and it is classified under the category of dioxopyrrolidine derivatives. The presence of the pyrrolidine ring is crucial for its interaction with biological targets.

Mode of Action

Research indicates that the structural characteristics of this compound enable it to interact with various enzymes and proteins. Specifically, it has been studied for its potential as an enzyme inhibitor , affecting pathways involved in cellular signaling and metabolism.

Enzyme Inhibition Studies

This compound has been evaluated for its inhibitory effects on various enzymes. A notable study highlighted its role as an inhibitor of specific protein interactions involved in gene expression regulation, particularly targeting AP-1 and NF-κB pathways . The compound demonstrated significant inhibitory activity against these transcription factors, which are critical in inflammation and cancer progression.

Case Studies

  • Inhibition of AP-1 and NF-κB : A quantitative structure-activity relationship (QSAR) study involving analogs showed that modifications to the core structure could enhance inhibitory potency against AP-1 mediated gene expression. The mean relative error across training sets was found to be low, indicating reliable predictive models for biological activity .
  • Antiproliferative Effects : In vitro studies have also assessed the antiproliferative effects of this compound against various cancer cell lines. Results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

Compound TypeBiological ActivityReference
Pyrrolopyrazine DerivativesSimilar enzyme inhibition profiles
Piperidine DerivativesBroad pharmaceutical applications
Other DioxopyrrolidinesPotential anti-inflammatory effects

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are essential for confirming the pyrrolidine ring substitution pattern and ester functionality. For example, 13^{13}C NMR can distinguish carbonyl groups (dioxo vs. ester) via chemical shifts (~170-210 ppm) .
  • X-ray Crystallography : Used to resolve stereochemistry (e.g., 3S configuration). Software like SHELXL refines crystallographic data to generate high-resolution structures .
  • Mass Spectrometry : HRMS confirms molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .

How can researchers ensure enantiomeric purity of the (3S) configuration during synthesis?

Q. Advanced

  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives). Retention time comparisons with racemic mixtures validate purity .
  • X-ray Diffraction : Absolute configuration is confirmed via anomalous scattering effects in single-crystal studies. Tools like Mercury (CCDC) visualize packing patterns and validate stereochemistry .
  • Circular Dichroism (CD) : Detects optical activity differences between enantiomers, though less common for small molecules due to sensitivity limitations.

How do structural modifications at the pyrrolidine ring influence bioactivity?

Advanced
Comparative structure-activity relationship (SAR) studies reveal:

SubstituentBioactivity TrendReference
Methyl (R1)Moderate antimicrobial
Isopropyl (R1)Enhanced solubility
Benzyl (R1)High anticancer activity

Methodological recommendations:

  • In silico docking : Predicts binding affinity to target proteins (e.g., kinases, enzymes).
  • Functional group swaps : Replace the methyl group with bulkier substituents to assess steric effects on activity .

What experimental designs resolve contradictions in reported biological activities?

Advanced
Discrepancies often arise from assay conditions or impurity profiles. Strategies include:

  • Dose-response curves : Validate activity across multiple concentrations (e.g., IC50_{50} values).
  • Metabolic stability assays : Use liver microsomes to rule out false negatives from rapid degradation .
  • Orthogonal assays : Compare results from in vitro (e.g., bacterial growth inhibition) and in cellulo (e.g., cytotoxicity) models to confirm mechanisms .

What methodologies optimize yield in multi-step syntheses?

Q. Advanced

  • Design of Experiments (DoE) : Statistical optimization of reaction parameters (temperature, solvent, catalyst loading) improves efficiency .
  • Flow Chemistry : Enhances reproducibility for oxidation steps (e.g., dioxo group introduction) by controlling residence time .
  • Green Chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield .

How is the compound’s stability under physiological conditions assessed?

Q. Advanced

  • pH Stability Studies : Incubate the compound in buffers (pH 1-10) and monitor degradation via LC-MS.
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to quantify unbound fractions, critical for pharmacokinetic modeling .
  • Forced Degradation : Expose to heat, light, or oxidants (e.g., H2_2O2_2) to identify degradation products and refine storage protocols .

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